N,N-Dimethyl-4-(trichlorogermyl)aniline
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Overview
Description
N,N-Dimethyl-4-(trichlorogermyl)aniline: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a trichlorogermyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trichlorogermyl)aniline typically involves the reaction of N,N-Dimethylaniline with a suitable germanium reagent. One common method is the reaction of N,N-Dimethylaniline with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(trichlorogermyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functionalities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Various reduced germanium-containing derivatives.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
N,N-Dimethyl-4-(trichlorogermyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(trichlorogermyl)aniline involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trichlorogermyl group can engage in coordination with metal centers. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the trichlorogermyl group, making it less versatile in certain applications.
N,N-Dimethyl-4-(trimethylsilyl)aniline: Contains a trimethylsilyl group instead of a trichlorogermyl group, leading to different chemical properties and reactivity.
Uniqueness: N,N-Dimethyl-4-(trichlorogermyl)aniline is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the dimethylamino and trichlorogermyl groups makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
138343-03-0 |
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Molecular Formula |
C8H10Cl3GeN |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-trichlorogermylaniline |
InChI |
InChI=1S/C8H10Cl3GeN/c1-13(2)8-5-3-7(4-6-8)12(9,10)11/h3-6H,1-2H3 |
InChI Key |
SUIMIRHEVWKBRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
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